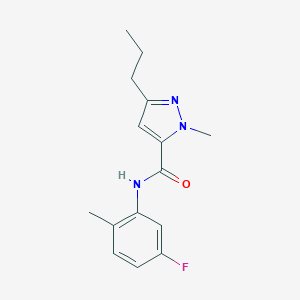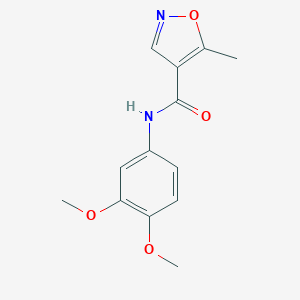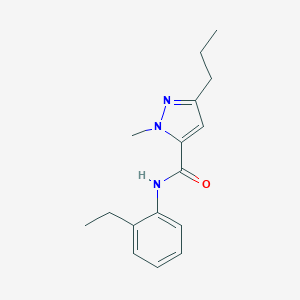![molecular formula C11H8F3N3OS B286998 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B286998.png)
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor that selectively targets Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplantation, and cancer.
Mecanismo De Acción
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide selectively targets JAK3, which is a key component of the signaling pathways of various cytokine receptors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide blocks the downstream signaling pathways of these cytokines, which are involved in the activation and proliferation of immune cells, including T cells and B cells.
Biochemical and Physiological Effects:
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to effectively reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases, including rheumatoid arthritis and psoriasis. It has also been shown to prevent rejection in animal models of organ transplantation. In addition, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide is its high selectivity for JAK3, which minimizes off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to have some limitations in terms of its potential side effects, including an increased risk of infections and malignancies, as well as reversible elevations in liver enzymes.
Direcciones Futuras
There are several potential future directions for the research and development of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide. One potential area of focus is the development of more selective JAK3 inhibitors with fewer side effects. Another potential area of focus is the identification of biomarkers that can predict patient response to 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide, which could help optimize its use in clinical practice. Finally, there is also potential for the combination of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide with other immunomodulatory agents to enhance its therapeutic efficacy in various autoimmune diseases and cancer.
Métodos De Síntesis
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-amino-4-methylthiazole with trifluoroacetic anhydride to form 4-methylthiazol-2-yl trifluoroacetate. This intermediate is then reacted with 4-(trifluoromethyl)aniline to form 4-(trifluoromethyl)phenylthiazol-2-yl trifluoroacetate. The final step involves the reaction of this intermediate with ethyl chloroformate to form 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide.
Aplicaciones Científicas De Investigación
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in organ transplantation to prevent rejection and in cancer therapy.
Propiedades
Fórmula molecular |
C11H8F3N3OS |
|---|---|
Peso molecular |
287.26 g/mol |
Nombre IUPAC |
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H8F3N3OS/c1-6-9(19-17-16-6)10(18)15-8-4-2-7(3-5-8)11(12,13)14/h2-5H,1H3,(H,15,18) |
Clave InChI |
JAOHXNHWMMREGV-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286915.png)
![3-(3-Fluorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286918.png)



![3-(3-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286930.png)
![6-(4-Chlorophenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286932.png)
![3-(3-Fluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286934.png)
![6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286935.png)
![6-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286939.png)
![6-(3,5-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286940.png)
![3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286941.png)
![3-(3-Fluorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286942.png)
![3-(3-Fluorophenyl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286943.png)